Due to its chirality, (S)-(+)-2-Phenylglycinol can serve as a valuable chiral building block for the synthesis of various pharmaceuticals and bioactive compounds. Its ability to induce chirality in other molecules makes it a crucial tool in asymmetric synthesis. Several studies have explored its use in the synthesis of:
(S)-(+)-2-Phenylglycinol has been employed in research investigating protein interactions and enzyme activity. Its structural similarity to natural amino acids allows researchers to probe specific interactions between proteins and enzymes. Some examples include:
Recent research has explored the potential applications of (S)-(+)-2-Phenylglycinol in the field of material science. Its unique properties, including chirality and self-assembly capabilities, make it a promising candidate for developing:
(S)-(+)-2-Phenylglycinol is a chiral amino alcohol with the molecular formula and a molecular weight of 137.18 g/mol. This compound is characterized by its phenyl group attached to the second carbon of the glycinol structure, which contributes to its unique properties. It exists in a single enantiomeric form, making it valuable in asymmetric synthesis and chiral resolution processes .
The biological activity of (S)-(+)-2-Phenylglycinol has been explored in several studies. It exhibits potential neuroprotective effects and has been investigated for its role in modulating neurotransmitter systems. Its structure allows it to interact with biological targets, making it a compound of interest in medicinal chemistry .
(S)-(+)-2-Phenylglycinol can be synthesized through various methods, including:
This compound is widely used in:
Interaction studies involving (S)-(+)-2-Phenylglycinol have shown its potential to bind with various biological macromolecules. These interactions can influence enzymatic activity and receptor binding, highlighting its significance in drug design and development. Research has indicated that its stereochemistry plays a crucial role in these interactions, affecting potency and efficacy .
Several compounds share structural similarities with (S)-(+)-2-Phenylglycinol, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Aminophenol | Amino phenol | Exhibits different reactivity due to the hydroxyl group. |
(R)-(-)-2-Phenylglycinol | Enantiomer | Opposite chirality affects biological activity. |
Phenylalanine | Amino acid | Larger side chain influences solubility and interaction profiles. |
(S)-(+)-2-Phenylglycinol's uniqueness lies in its specific chiral configuration, which allows it to participate effectively in asymmetric synthesis and biological interactions that other similar compounds may not achieve .
Irritant